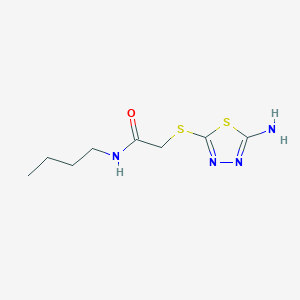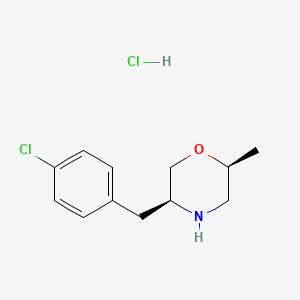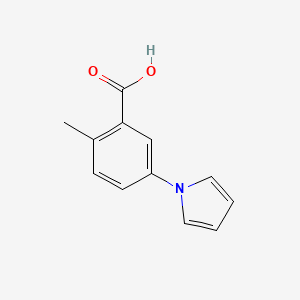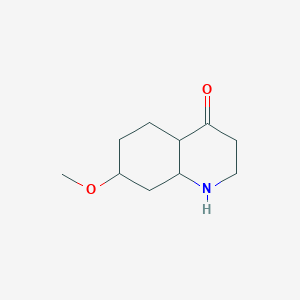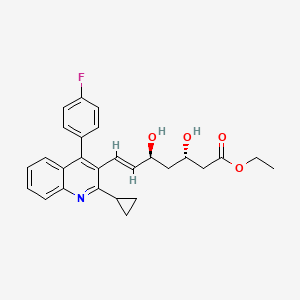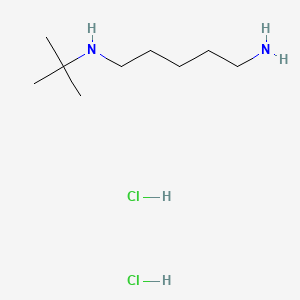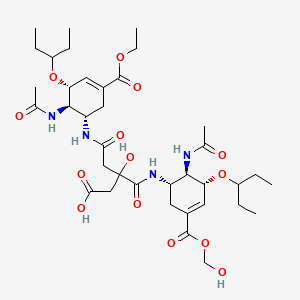![molecular formula C11H13NO3S B14891040 5-Amino-4',5'-dihydro-2H,3'H-spiro[benzo[b]thiophene-3,2'-furan] 1,1-dioxide](/img/structure/B14891040.png)
5-Amino-4',5'-dihydro-2H,3'H-spiro[benzo[b]thiophene-3,2'-furan] 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-4’,5’-dihydro-2H,3’H-spiro[benzo[b]thiophene-3,2’-furan] 1,1-dioxide is a complex heterocyclic compound It features a spiro linkage between a benzo[b]thiophene and a furan ring, with an amino group attached to the benzo[b]thiophene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-4’,5’-dihydro-2H,3’H-spiro[benzo[b]thiophene-3,2’-furan] 1,1-dioxide typically involves multi-step organic reactions. One common approach is to start with the benzo[b]thiophene core, which can be synthesized through cyclization reactions involving thiophene derivatives. The furan ring is then introduced via a spiro linkage, often through a cycloaddition reaction. The amino group is usually added in the final steps through nucleophilic substitution or amination reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. This often includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction rates and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
5-Amino-4’,5’-dihydro-2H,3’H-spiro[benzo[b]thiophene-3,2’-furan] 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur or oxygen atoms in the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents onto the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction efficiency.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, such as halides, alkyl groups, or nitro groups.
Aplicaciones Científicas De Investigación
5-Amino-4’,5’-dihydro-2H,3’H-spiro[benzo[b]thiophene-3,2’-furan] 1,1-dioxide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: The compound can be used in the development of new materials, such as polymers or dyes, due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of 5-Amino-4’,5’-dihydro-2H,3’H-spiro[benzo[b]thiophene-3,2’-furan] 1,1-dioxide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites or binding pockets, where it can modulate the activity of the target molecule. This modulation can occur through various pathways, including inhibition of enzyme activity, activation of signaling pathways, or disruption of protein-protein interactions.
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Benzothiadiazine-1,1-dioxide: This compound shares the benzothiadiazine core and has similar biological activities, such as antimicrobial and anticancer properties.
Indole Derivatives: These compounds have a similar aromatic structure and are known for their diverse biological activities, including antiviral and anticancer properties.
Uniqueness
5-Amino-4’,5’-dihydro-2H,3’H-spiro[benzo[b]thiophene-3,2’-furan] 1,1-dioxide is unique due to its spiro linkage, which imparts distinct structural and electronic properties. This uniqueness makes it a valuable compound for exploring new chemical reactivities and biological activities that are not observed in similar compounds.
Propiedades
Fórmula molecular |
C11H13NO3S |
|---|---|
Peso molecular |
239.29 g/mol |
Nombre IUPAC |
1,1-dioxospiro[2H-1-benzothiophene-3,2'-oxolane]-5-amine |
InChI |
InChI=1S/C11H13NO3S/c12-8-2-3-10-9(6-8)11(4-1-5-15-11)7-16(10,13)14/h2-3,6H,1,4-5,7,12H2 |
Clave InChI |
NIUFKDWCXMLKRI-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(CS(=O)(=O)C3=C2C=C(C=C3)N)OC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


